1-cyclopropyl-5-ethynyl-1H-pyrazole

Catalog No.
S6517908
CAS No.
2624141-79-1
M.F
C8H8N2
M. Wt
132.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclopropyl-5-ethynyl-1H-pyrazole

CAS Number

2624141-79-1

Product Name

1-cyclopropyl-5-ethynyl-1H-pyrazole

Molecular Formula

C8H8N2

Molecular Weight

132.2
  • Organic synthesis

    The presence of the alkyne (ethynyl) group suggests potential applications in click chemistry, a versatile method for forming new bonds between molecules. Click reactions involving alkynes are well-established and could be used to create novel molecules with 1-cyclopropyl-5-ethynyl-1H-pyrazole as a building block [].

  • Medicinal chemistry

    The pyrazole ring is a common scaffold found in many biologically active molecules. Research on other functionalized pyrazoles has shown diverse pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties []. 1-cyclopropyl-5-ethynyl-1H-pyrazole could be investigated for similar activities, although specific studies are yet to be reported.

  • Material science

    Ethynyl groups can participate in π-π stacking interactions, which are important for the self-assembly of molecules into ordered structures. 1-cyclopropyl-5-ethynyl-1H-pyrazole could be explored as a component in the design of new functional materials with specific properties [].

1-Cyclopropyl-5-ethynyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring that includes two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a cyclopropyl group and an ethynyl group attached to the pyrazole ring, which contribute to its unique structural and functional properties. The molecular formula for 1-cyclopropyl-5-ethynyl-1H-pyrazole is C8H8N2C_8H_8N_2, with a molecular weight of approximately 132.2 g/mol.

1-Cyclopropyl-5-ethynyl-1H-pyrazole is known to undergo various chemical transformations, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives such as pyrazole N-oxides.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, yielding reduced pyrazole derivatives.
  • Substitution: Nucleophilic substitution reactions are facilitated by the nitrogen atoms in the pyrazole ring, allowing for the introduction of various functional groups.

These reactions allow for the modification of the compound's structure, enhancing its utility in synthetic chemistry.

The biological activity of 1-cyclopropyl-5-ethynyl-1H-pyrazole has been investigated in various contexts. The compound has been shown to interact with specific molecular targets, modulating enzyme and receptor activities. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer progression, suggesting potential applications as an anti-inflammatory or anticancer agent . Additionally, its unique structure may confer selective binding properties that enhance its efficacy as a bioactive molecule.

Synthesis of 1-cyclopropyl-5-ethynyl-1H-pyrazole typically involves multi-step processes. Common methods include:

  • Cyclization of Hydrazines and Ketones: This method utilizes cyclopropyl hydrazine and ethynyl ketones under specific conditions, often employing catalysts such as copper or palladium to facilitate cyclization.
  • One-Pot Three-Component Reactions: A more efficient approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes, yielding the desired pyrazole in good yields .

These methods highlight the versatility of synthetic routes available for producing this compound.

1-Cyclopropyl-5-ethynyl-1H-pyrazole has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential as a bioactive molecule, particularly in drug discovery and development .
  • Industry: In industrial applications, it is utilized in creating novel materials and specialty chemicals due to its unique structural properties.

These applications underscore its significance in both academic research and practical industries.

Interaction studies involving 1-cyclopropyl-5-ethynyl-1H-pyrazole focus on its binding affinity and selectivity towards various biological targets. Research indicates that the compound can effectively bind to specific enzymes and receptors, influencing biochemical pathways associated with inflammation and cancer cell proliferation. Such studies are crucial for understanding the pharmacological potential of this compound and guiding future therapeutic developments .

When compared to other pyrazole derivatives, 1-cyclopropyl-5-ethynyl-1H-pyrazole exhibits distinct features:

Compound NameStructural FeaturesUnique Aspects
1-Cyclopropyl-5-methyl-1H-pyrazoleMethyl group instead of ethynylAffects reactivity and biological activity
1-Cyclopropyl-5-phenyl-1H-pyrazolePhenyl group introduces additional aromaticityInfluences properties and applications
1-Cyclopropyl-5-hydroxy-1H-pyrazoleHydroxy group enhances solubilityProvides opportunities for hydrogen bonding
3,5-Dimethyl-1H-pyrazoleTwo methyl groups at different positionsAlters steric hindrance and reactivity
1-Hydroxy-3-methylpyrazoleHydroxy group enhances solubilityModifies interaction with biological targets

The uniqueness of 1-cyclopropyl-5-ethynyl-1H-pyrazole lies in its combination of a cyclopropyl and an ethynyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural configuration allows it to serve as a versatile scaffold for further modifications in drug design and development .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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